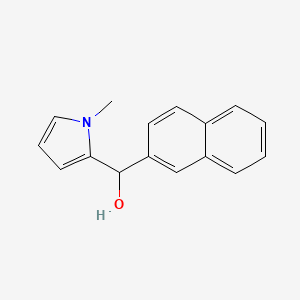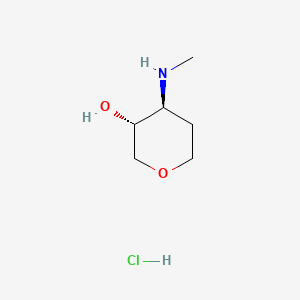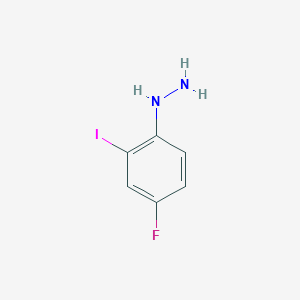
Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group and a hydroxyethyl substituent on the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with ethyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-2-pyrrolidone: Similar in structure but with a pyrrolidone ring instead of an imidazole ring.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group but is an acrylate ester rather than an imidazole derivative.
Uniqueness
Ethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is unique due to its combination of an imidazole ring with an ethyl ester and hydroxyethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
ethyl 1-(2-hydroxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(12)7-5-10(3-4-11)6-9-7/h5-6,11H,2-4H2,1H3 |
InChIキー |
MAOUTOVKJDWYIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C=N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


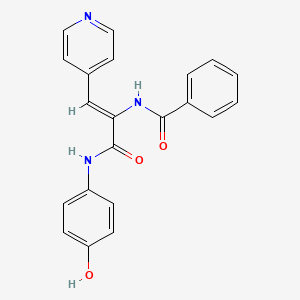
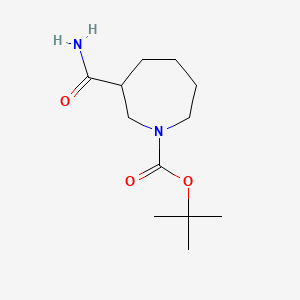
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
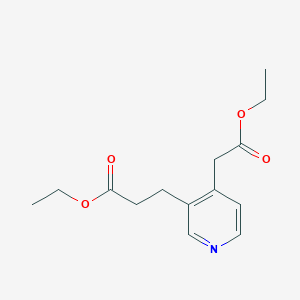
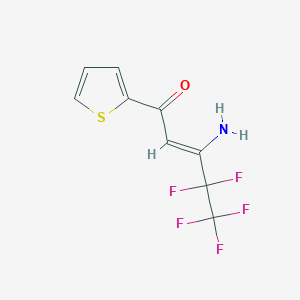
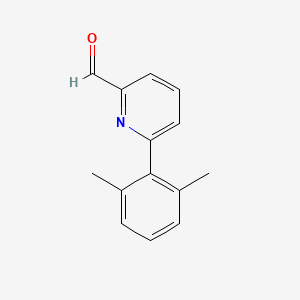
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
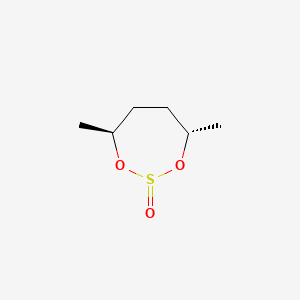
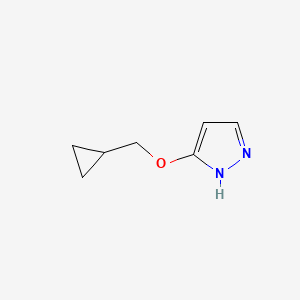
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
